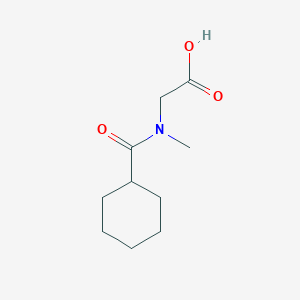

N-(cyclohexylcarbonyl)-N-methylglycine

Description

N-(cyclohexylcarbonyl)-N-methylglycine: is an organic compound that belongs to the class of amino acids It is characterized by the presence of a cyclohexylcarbonyl group attached to the nitrogen atom of a glycine molecule, with an additional methyl group attached to the nitrogen

Properties

IUPAC Name |

2-[cyclohexanecarbonyl(methyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-11(7-9(12)13)10(14)8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLZWLHCXGUWSJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=O)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclohexylcarbonyl)-N-methylglycine typically involves the reaction of glycine with cyclohexylcarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide to yield the final product. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Dichloromethane or tetrahydrofuran

Reaction Time: 12-24 hours

Industrial Production Methods: On an industrial scale, the production of N-(cyclohexylcarbonyl)-N-methylglycine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

2.1. Polymerization via Anhydride Precursors

The synthesis of N-(cyclohexylcarbonyl)-N-methylglycine likely follows methods analogous to those for N-phenoxycarbonyl-N-methylglycine. A key approach involves in situ transformation of a urethane precursor into an N-carboxyanhydride in the presence of a tertiary amine base (e.g., triethylamine) and a primary amine initiator . This method ensures air and moisture stability during polymerization, critical for maintaining the integrity of the cyclohexylcarbonyl group.

Reaction Conditions

-

Reagents : Cyclohexyl isocyanate, N-methylglycine, tertiary amine base

-

Temperature : 0–80°C

-

Yield : ~70–85% (inferred from analogous phenoxycarbonyl systems)

2.2. N-Methylation of Glycine Derivatives

| Reagent | Reaction Conditions | Yield |

|---|---|---|

| Methyl iodide | THF/DMF, 80°C, 24 h | 75–93% |

| Ag₂O | MeOH/THF, 35°C, 24 h | 52–99% |

3.1. Oxidation Pathways

The cyclohexylcarbonyl group influences the reactivity of the N-methylglycine core. In enzymatic systems like monomeric sarcosine oxidase (MSOX), N-methylglycine derivatives undergo oxidation via a hydrogen-atom-coupled electron transfer (HACET) mechanism . This involves simultaneous proton and electron transfer from the substrate to the flavin cofactor (FAD), forming a C4a-flavin adduct.

Key Steps :

-

Binding of the cyclohexylcarbonyl group to the active site via hydrogen bonds with Arg52 and Lys347 .

-

Nucleophilic attack of the cyclopropyl group (C3) on the flavin C4a atom, leading to bond cleavage and radical formation .

-

Proton transfer to the flavin N5 atom, stabilizing intermediates .

3.2. Polymerization Reactions

During polymer synthesis, N-(cyclohexylcarbonyl)-N-methylglycine undergoes ring-opening polymerization of its anhydride form. The reaction proceeds via nucleophilic attack by the amine initiator on the carbonyl carbon, releasing CO₂ and forming a growing polymer chain .

4.1. Enthalpy and Gibbs Energy of Formation

While direct data for N-(cyclohexylcarbonyl)-N-methylglycine is unavailable, analogous compounds like N-methylglycine (sarcosine) provide baseline values:

For the cyclohexylcarbonyl derivative, the larger substituent increases steric hindrance and lowers the activation energy for polymerization .

4.2. Melting and Boiling Points

Estimated values (based on phenoxycarbonyl analogs):

-

Melting point: 120–150°C

-

Boiling point: 250–300°C

5.1. Air and Moisture Stability

The cyclohexylcarbonyl group enhances stability compared to phenoxycarbonyl derivatives, reducing susceptibility to hydrolysis under ambient conditions . This makes it suitable for long-term storage and use in polymer synthesis.

6.1. Epimerization

The N-methyl group’s stability under acidic or basic conditions remains a concern. Studies on analogous compounds show that anhydrous HBr/acetic acid mixtures can induce epimerization, requiring controlled pH during synthesis .

6.2. Scalability

Large-scale production may face challenges due to the high cost of cyclohexyl isocyanate and the need for precise temperature control during polymerization .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Applications:

N-(cyclohexylcarbonyl)-N-methylglycine exhibits biological activity similar to other amino acid derivatives. Its role as a glycine transporter-1 inhibitor positions it as a potential therapeutic agent for conditions like schizophrenia and depression, where modulation of N-methyl-D-aspartate receptor activity is crucial.

Case Study: Schizophrenia Treatment

A clinical trial involving N-methylglycine (sarcosine), a related compound, demonstrated significant improvements in schizophrenia symptoms when used alongside antipsychotics. The study highlighted that glycine transporter-1 inhibitors could enhance N-methyl-D-aspartate receptor function, suggesting similar potential for N-(cyclohexylcarbonyl)-N-methylglycine in treating psychiatric disorders .

Enzyme Interaction Studies:

The unique cyclohexyl group in N-(cyclohexylcarbonyl)-N-methylglycine influences its binding affinities with various enzymes and receptors. Studies focusing on its interactions are essential for elucidating its biological roles and potential therapeutic applications.

Case Study: Melanocortin Receptor Agonism

Certain analogs of this compound have been identified as potent agonists for melanocortin subtype-4 receptors, indicating potential applications in treating obesity and metabolic disorders. This highlights the compound's versatility beyond psychiatric applications.

Metabolic Pathways

Methylation Processes:

N-(cyclohexylcarbonyl)-N-methylglycine may participate in metabolic pathways involving methylation processes similar to its parent compound, N-methylglycine. Understanding these pathways is crucial for developing therapeutic strategies targeting metabolic disorders.

Future Research Directions

The exploration of N-(cyclohexylcarbonyl)-N-methylglycine's full therapeutic potential remains ongoing. Future studies should focus on:

- Long-term clinical trials: To evaluate safety and efficacy in various populations.

- Mechanistic studies: To better understand its role in neurotransmission and metabolic processes.

- Development of derivatives: To enhance potency and selectivity for specific receptors or enzymes.

Mechanism of Action

The mechanism of action of N-(cyclohexylcarbonyl)-N-methylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction cascades, leading to changes in cellular responses and physiological effects.

Comparison with Similar Compounds

- N-(cyclohexylcarbonyl)glycine

- N-methylglycine

- N-(phenylcarbonyl)-N-methylglycine

Comparison: N-(cyclohexylcarbonyl)-N-methylglycine is unique due to the presence of both a cyclohexylcarbonyl group and a methyl group attached to the nitrogen atom. This structural feature imparts distinct physicochemical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with biological targets. Compared to N-(cyclohexylcarbonyl)glycine, the methyl group in N-(cyclohexylcarbonyl)-N-methylglycine enhances its lipophilicity and may affect its pharmacokinetic profile. Similarly, the cyclohexylcarbonyl group distinguishes it from N-methylglycine, providing additional steric bulk and hydrophobic character.

Biological Activity

N-(Cyclohexylcarbonyl)-N-methylglycine, also known as a derivative of sarcosine, is a compound that has garnered interest due to its potential biological activities. Sarcosine itself is recognized for its role in various biochemical pathways, particularly in relation to neurotransmission and metabolic processes. This article explores the biological activity of N-(cyclohexylcarbonyl)-N-methylglycine, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-(Cyclohexylcarbonyl)-N-methylglycine features a cyclohexylcarbonyl group attached to the nitrogen of methylglycine. This modification may influence its solubility, bioavailability, and interaction with biological targets compared to its parent compound, sarcosine.

1. Neuropharmacological Effects

Research indicates that compounds related to sarcosine can enhance N-methyl-D-aspartate (NMDA) receptor function, which is crucial for synaptic plasticity and memory formation. A study involving sarcosine demonstrated its efficacy as an adjunct treatment for schizophrenia, with patients showing significant improvement in symptoms when administered the compound alongside standard antipsychotic medications . The mechanism involves the inhibition of glycine transporters, leading to increased availability of glycine at NMDA receptors.

3. Metabolic Role

The compound's structural similarity to other glycine derivatives suggests it may play a role in metabolic pathways involving amino acid metabolism. Sarcosine is known to be involved in the conversion of glycine to serine and vice versa through enzymatic reactions facilitated by sarcosine dehydrogenase . Understanding these pathways can provide insights into the broader implications of N-(cyclohexylcarbonyl)-N-methylglycine in metabolic disorders.

Clinical Trials on Sarcosine

A randomized double-blind study evaluated the effects of sarcosine on patients with acute schizophrenia. Participants receiving 2g of sarcosine daily showed a notable reduction in symptoms compared to those receiving lower doses . This highlights the importance of dosage and formulation in achieving therapeutic effects.

Antimicrobial Activity Assessment

In vitro studies have demonstrated that certain glycine derivatives possess significant antibacterial activity. For example, compounds structurally related to N-(cyclohexylcarbonyl)-N-methylglycine were tested against resistant strains of bacteria, revealing promising results that suggest potential applications in treating infections .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.